1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a 1,2-oxazole ring attached to a 3,4-dimethoxyphenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the oxazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound is studied for its nonlinear optical properties, making it a candidate for use in optical limiting and photonic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The oxazole ring can interact with active sites of enzymes, leading to the modulation of their activity .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the 3,4-dimethoxyphenyl group but differs in the presence of a triazole ring instead of an oxazole ring.
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound has a similar aromatic structure but includes a pyrrolidine ring.
Uniqueness: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the oxazole ring allows for specific interactions with biological targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
151671-43-1 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C13H13NO4/c1-8(15)12-7-10(14-18-12)9-4-5-11(16-2)13(6-9)17-3/h4-7H,1-3H3 |
InChI Key |
CWMHUSCIECDYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.